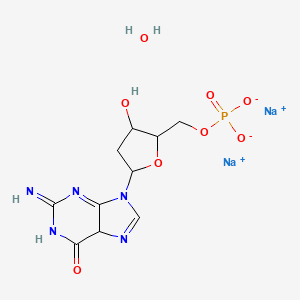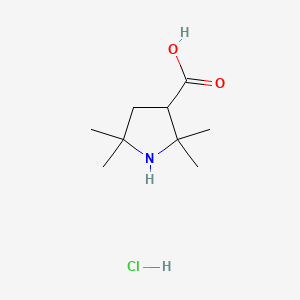
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions for this hydrogenation process include the use of a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by nucleophiles like alcohols or amines.
Major Products
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of the corresponding amine.
Substitution: Formation of esters, amides, and other derivatives.
科学研究应用
2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for nitroxide radicals.
Biology: Employed in the study of enzyme mechanisms and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: Investigated for its potential therapeutic properties, including antiarrhythmic activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. For example, its nitroxide derivatives can act as antioxidants by scavenging free radicals and protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and proteins, influencing their activity and stability.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another nitrogen-containing heterocycle with similar steric properties.
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful in the synthesis of stable nitroxide radicals and as a building block in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its versatility and importance.
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2)5-6(7(11)12)9(3,4)10-8;/h6,10H,5H2,1-4H3,(H,11,12);1H |
InChI 键 |
KZWCKXFWYIHOGG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(N1)(C)C)C(=O)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)


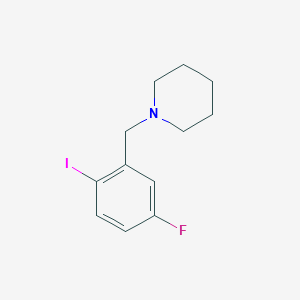
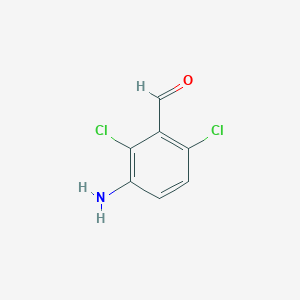
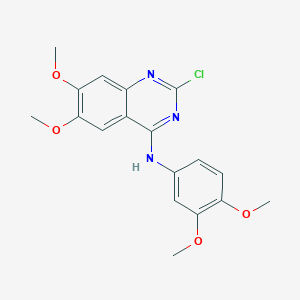
![1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
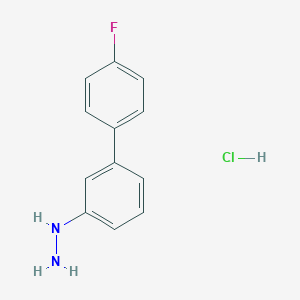
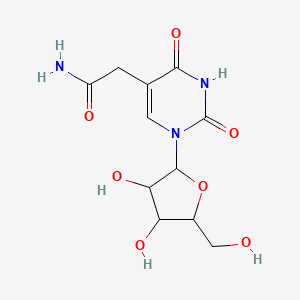
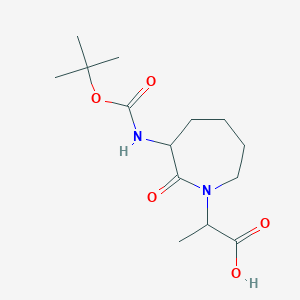
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
